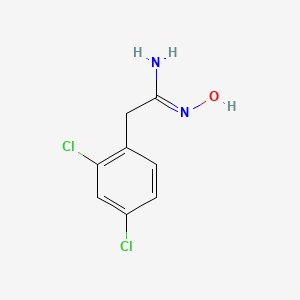

2-(2,4-Dichlorphenyl)-N-hydroxy-acetamidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring, an acetamidine group, and a hydroxyl group

Wissenschaftliche Forschungsanwendungen

2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: It may serve as a lead compound for the development of new drugs with antimicrobial or anticancer properties.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

Target of Action

2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine, also known as 2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide, is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide . The primary targets of this compound are broadleaf weeds . It acts as a synthetic plant hormone auxin, which plays a crucial role in plant growth and development .

Mode of Action

The compound works by mimicking the natural plant hormone auxin, leading to uncontrolled growth in broadleaf weeds . This uncontrolled growth eventually leads to the death of the weed, while most grasses such as cereals, lawn turf, and grassland are relatively unaffected .

Biochemical Pathways

The compound affects the auxin-mediated growth pathways in plants . It is also subject to biological decomposition, an effective way for the removal of these compounds from the environment . The role of bacteria, as well as the enzymes and genes that regulate the 2,4-D degradation, has been widely studied .

Pharmacokinetics

Its parent compound, 2,4-d, is known to be highly water-soluble . This suggests that the compound may also have high water solubility, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of 2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine is the death of broadleaf weeds due to uncontrolled growth . This makes it an effective herbicide for the control of these weeds in various crops .

Action Environment

The action of 2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine can be influenced by various environmental factors. For instance, its parent compound, 2,4-D, can move in the environment through different mechanisms such as rainwater, volatilization, crop removal, leaching, plant uptake, chemical degradation, adsorption, runoff, microbial degradation, and photodecomposition process . The presence of pesticide residues in the environment represents a threat to humans and animals through drinking water . Therefore, the use of this compound should be managed carefully to minimize its environmental impact.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine typically involves the reaction of 2,4-dichloroaniline with acetamidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the acetamidine group to an amine group.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Vergleich Mit ähnlichen Verbindungen

2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features.

2,4-Dichlorophenoxyacetic acid: A herbicide with a similar phenyl ring structure.

2,4-Dichloroaniline: An intermediate in the synthesis of various organic compounds.

Uniqueness: 2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine is unique due to the presence of both the acetamidine and hydroxyl groups, which confer specific chemical reactivity and biological activity

Eigenschaften

CAS-Nummer |

333748-88-2 |

|---|---|

Molekularformel |

C8H8Cl2N2O |

Molekulargewicht |

219.06 g/mol |

IUPAC-Name |

2-(2,4-dichlorophenyl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(7(10)4-6)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12) |

InChI-Schlüssel |

HKGYYUJZSPAEDP-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(=NO)N |

Isomerische SMILES |

C1=CC(=C(C=C1Cl)Cl)C/C(=N\O)/N |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(=NO)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.